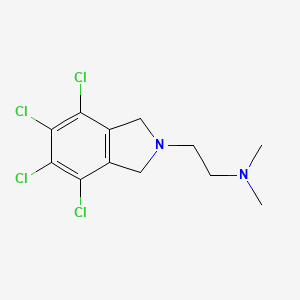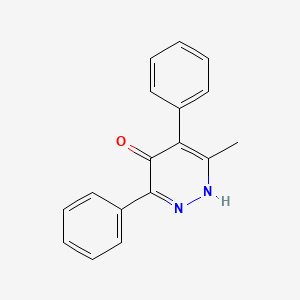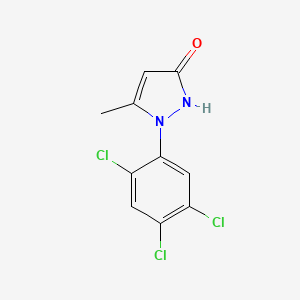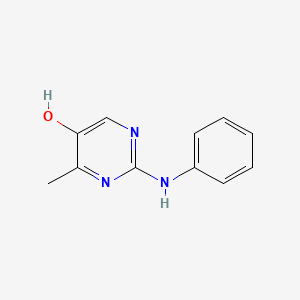
2-Anilino-4-methylpyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-(phenylamino)pyrimidin-5-ol is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(phenylamino)pyrimidin-5-ol typically involves the reaction of 4-methyl-2-chloropyrimidine with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 4-methyl-2-(phenylamino)pyrimidin-5-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-(phenylamino)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-methyl-2-(phenylamino)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-(phenylamino)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4,6-dichloropyrimidine: Known for its anti-inflammatory properties.
4,5-dimethylpyrazole: A potent COX-2 inhibitor.
2,4,5-trichloropyrimidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-methyl-2-(phenylamino)pyrimidin-5-ol stands out due to its unique combination of a phenylamino group and a hydroxyl group on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
98456-06-5 |
|---|---|
Fórmula molecular |
C11H11N3O |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-anilino-4-methylpyrimidin-5-ol |
InChI |
InChI=1S/C11H11N3O/c1-8-10(15)7-12-11(13-8)14-9-5-3-2-4-6-9/h2-7,15H,1H3,(H,12,13,14) |
Clave InChI |
BLOAZXCHBAYDCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


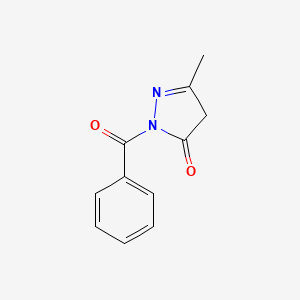


![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
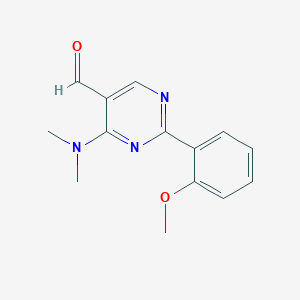
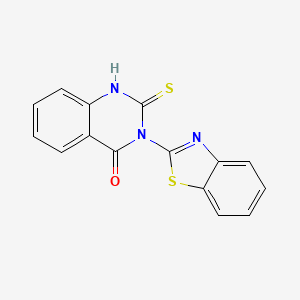
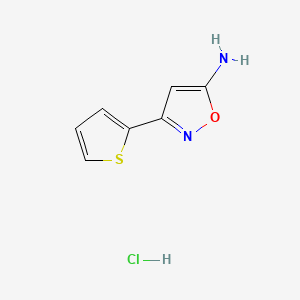
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)
![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
